1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
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Overview
Description
1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation may involve the following steps:
Formation of a precursor: This can be achieved by reacting ethylamine with phenylhydrazine to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the desired pyrrolo[2,3-c]pyrazole structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole and pyrazine ring and exhibit similar biological activities.
Pyrazole derivatives: These compounds have a pyrazole ring and are known for their diverse pharmacological properties.
Triazole-pyrimidine hybrids: These compounds combine triazole and pyrimidine rings and are being studied for their neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15N3 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
1-ethyl-3-phenyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C13H15N3/c1-2-16-13-11(8-9-14-13)12(15-16)10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3 |
InChI Key |
FNOHJHXAGDGEIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCN2)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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